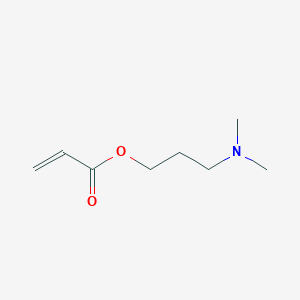

3-(Dimethylamino)propyl acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-8(10)11-7-5-6-9(2)3/h4H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQHFMGRRVQFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066382 | |

| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18526-07-3 | |

| Record name | 3-(Dimethylamino)propyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18526-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018526073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(dimethylamino)propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethylamino)propyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPENOIC ACID, 3-(DIMETHYLAMINO)PROPYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4FPJ4PBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Dimethylamino Propyl Acrylate and Its Derivatives

Established Synthesis Routes for Aminoalkyl Acrylates

The synthesis of aminoalkyl acrylates, including 3-(dimethylamino)propyl acrylate (B77674) (DMAPA), is primarily achieved through well-established esterification and transesterification reactions. These methods form the bedrock of industrial production for this class of monomers.

General Esterification and Transesterification Approaches for Acrylate Synthesis

Direct esterification and transesterification are the most common pathways for producing aminoalkyl acrylates. One synthetic route for 3-(dimethylamino)propyl acrylate involves the reaction of 3-dimethylamino-1-propanol (B49565) with acryloyl chloride in the presence of triethylamine, typically conducted in a solvent like tetrahydrofuran (B95107) at temperatures ranging from 0 to 20°C. chemicalbook.com Another approach is the reaction of 3-dimethylamino-1-propanol with acrylic acid methyl ester. chemicalbook.com

Transesterification offers an alternative route, often utilizing a lower alkyl acrylate, such as methyl acrylate or methyl methacrylate (B99206), and reacting it with an amino alcohol. For instance, the synthesis of various alkylaminoalkyl (meth)acrylates can be achieved through transesterification. justia.com This process is typically catalyzed and involves heating the reactants to drive the reaction by removing the lower-boiling alcohol byproduct. justia.com

A variety of catalysts have been explored to improve the efficiency and selectivity of these reactions. Zirconium acetylacetonate (B107027) has been shown to be an effective catalyst for the transesterification of methyl methacrylate, yielding esters with a very low content of cross-linking agents. justia.com Other catalytic systems include distannoxanes for the transesterification of C1-C4-alkyl (meth)acrylates with aminoalcohols. google.com The choice of catalyst is critical in minimizing side reactions and maximizing the yield of the desired aminoalkyl acrylate.

Table 1: Catalysts in the Synthesis of Aminoalkyl Acrylates

| Catalyst | Reactants | Reaction Type | Reference |

|---|---|---|---|

| Zirconium acetylacetonate | Methyl methacrylate and an amino alcohol | Transesterification | justia.com |

| Distannoxanes | C1-C4-alkyl (meth)acrylates and aminoalcohols | Transesterification | google.com |

| Sodium ethylate, sodium tert-butoxide, or sodium hydride | Ethyl acetate, dimethylamine, and carbon monoxide | One-pot synthesis | google.com |

| p-Toluene sulfonic acid | Methyl methacrylate and a high molecular weight alcohol | Ester interchange | google.com |

Advanced Synthetic Pathways for Aminoalkyl (Meth)acrylates

Beyond traditional esterification, advanced synthetic methods are being developed to enhance efficiency and provide alternative routes to aminoalkyl (meth)acrylates. For the related compound N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA), an innovative approach bypasses the conventional amine-acrylate reaction. This method involves the derivatization of 3-dimethylamino-1-propanol into a reactive alkoxide intermediate, which subsequently reacts with methacrylamide (B166291) under alkaline conditions to yield the final product.

Another advanced method is the Schotten-Baumann reaction, which has been used to synthesize N-[3-(diethylamino)propyl]methacrylamide. nih.gov This reaction typically involves the use of an acyl chloride (like methacryloyl chloride) and an amine in the presence of a base to neutralize the hydrochloric acid formed during the reaction. nih.gov

Furthermore, a "one-pot" synthesis method for 3-N,N-dimethylamino ethyl acrylate has been developed, utilizing ethyl acetate, dimethylamine, and carbon monoxide as raw materials. google.com This process operates under pressure and at a controlled temperature in the presence of a dual catalyst system, offering a streamlined and highly efficient route to the monomer with a total yield reported to be over 95%. google.com

Green Chemistry Principles in Monomer Synthesis

The principles of green chemistry are increasingly influencing the synthesis of acrylate monomers, aiming to reduce the environmental impact of chemical processes. A key focus is the use of renewable feedstocks. Research has demonstrated the potential of bio-derived materials like polyglycerol and monoterpenes as starting materials for acrylate synthesis. rsc.orgrsc.org For example, a sustainable resin has been developed from polyglycerol, a bio-derived oligomer, which is functionalized into a photo-printable acrylate resin. rsc.org

The choice of solvent is another critical aspect of green synthesis. Efforts are being made to replace volatile organic compounds (VOCs) with more environmentally friendly alternatives. acs.org Water is considered a benign solvent for the polymerization of hydrophilic monomers, though challenges such as side reactions can arise. acs.org Bio-based solvents like Cyrene are also being explored as greener substitutes for polar aprotic solvents in polymerization processes. acs.org

Energy efficiency and waste reduction are also paramount. rsc.org The development of catalytic systems that are highly efficient and recyclable contributes to greener synthetic routes. researchgate.net Additionally, processes like graft copolymerization initiated by gamma-rays can reduce the need for chemical initiators and lower energy consumption, presenting a cleaner method for modifying natural polymers with acrylates. mdpi.com The use of bio-based raw materials, however, can introduce a wider range of impurities, which may necessitate additional purification steps to ensure the final monomer quality. acs.org

Purification and Stabilization Techniques for Reactive Acrylate Monomers

Acrylate monomers are highly reactive and prone to spontaneous polymerization, which can be initiated by heat, light, or the presence of radicals. tcichemicals.comwikipedia.org Therefore, purification and stabilization are critical steps in their production, transport, and storage.

A variety of polymerization inhibitors are added to prevent premature polymerization. Phenolic compounds are widely used, with hydroquinone (B1673460) (HQ) and its monomethyl ether (MeHQ) being popular choices. google.comrsc.orgrsc.org These inhibitors are effective in the presence of oxygen. rsc.org Aminic radical-trapping antioxidants like phenothiazine (B1677639) (PTZ) are also highly effective, particularly at elevated temperatures encountered during distillation. rsc.orgrsc.org For transport and storage at ambient temperatures, inhibitors that can be easily removed prior to polymerization, such as 4-tert-butylcatechol (B165716) (TBC), are often preferred. wikipedia.org

The purification of acrylate monomers aims to remove unreacted starting materials, byproducts, and the inhibitors when the monomer is to be used. Distillation is a common method for purifying acrylates, but great care must be taken to prevent polymerization at the elevated temperatures. wikipedia.orggoogle.com This often involves the use of a dual inhibitor system, with one inhibitor that is volatile and carries over with the monomer vapor, and another that remains in the distillation pot. google.com

Column chromatography is another effective purification technique. scirp.org For instance, a simple column technique using alumina (B75360) can be employed to remove inhibitors like MeHQ from monomers such as acrylonitrile, achieving high purity. scirp.org Following purification, the monomer must be stored under appropriate conditions, often at reduced temperatures and under an inert atmosphere, to prevent degradation and polymerization. scirp.org

Table 2: Common Polymerization Inhibitors for Acrylate Monomers

| Inhibitor | Chemical Name | Key Features | Reference |

|---|---|---|---|

| HQ | Hydroquinone | Effective in the presence of oxygen, commonly used stabilizer. | wikipedia.orggoogle.com |

| MeHQ | 4-Methoxyphenol | Popular inhibitor for transport and storage, can be removed by an alkali wash. | wikipedia.orgrsc.orgrsc.org |

| PTZ | Phenothiazine | Highly efficient at trapping thermally generated radicals, used during distillation. | rsc.orgrsc.org |

| TBC | 4-tert-Butylcatechol | Commonly used for storage and transport, removable by alkali wash. | wikipedia.org |

| BHT | Butylated hydroxytoluene | A phenolic antioxidant used as a stabilizer. | wikipedia.org |

Polymerization Kinetics and Mechanisms of Aminoalkyl Acrylates

Free Radical Polymerization of 3-(Dimethylamino)propyl Acrylate (B77674) and its Analogs

Free radical polymerization (FRP) is a widely used method for producing polymers from a variety of monomers, including aminoalkyl acrylates. This process involves initiation, propagation, and termination steps, and is valued for its simplicity and compatibility with numerous monomers. nih.gov

Initiator Systems and Reaction Conditions in Homopolymerization

The homopolymerization of monomers like 3-(Dimethylamino)propyl acrylate and its methacrylamide (B166291) analog, N-[3-(dimethylamino)propyl] methacrylamide (DMAPMAm), can be initiated using various thermal initiators. acs.org A common initiator system involves the use of azo compounds, such as 2,2′-azobis(2-methylpropionitrile) (AIBN). acs.org

For instance, the free radical polymerization of DMAPMAm has been successfully carried out in ethanol (B145695) at 60°C. acs.org In a typical procedure, the monomer, initiator (AIBN dissolved in a solvent like toluene), and a solvent (ethanol) are combined in a sealed vial to prevent oxygen contamination, which can inhibit the polymerization process. acs.org The reaction is then allowed to proceed for a set duration, for example, 10 hours, to achieve complete polymerization. acs.org

Redox initiator systems, such as N,N-dimethylaniline (DMA) and benzoyl peroxide (BPO), have also been employed for the free-radical frontal polymerization (FP) of acrylates. mdpi.com This method offers advantages like lower activation energies compared to peroxide initiators alone. mdpi.com The concentration of the reducing agent, like DMA, can influence the rate of free-radical generation and thus the initiation of polymerization. mdpi.com

Kinetic Studies and Reaction Order Analysis in Solution and Bulk Polymerization

Kinetic studies of the radical polymerization of aminoalkyl acrylates are essential for understanding the reaction mechanisms and controlling the final polymer properties. The polymerization of multifunctional acrylates and methacrylates often exhibits autoacceleration, where the rate of polymerization increases due to a decrease in the termination rate as the viscosity of the system increases. kpi.ua This is followed by autodeceleration as the propagation reaction becomes diffusion-controlled at higher conversions. kpi.ua

The propagation rate coefficient (kp) is a key kinetic parameter. For 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), a related aminoalkyl methacrylate, the kp in bulk has been determined using pulsed laser polymerization–size exclusion chromatography (PLP-SEC). rsc.org The activation energy for this process was found to be 20.8 kJ mol−1. rsc.org Interestingly, the solvent can have a significant impact on the polymerization kinetics. While the kp for DMAEMA in 50 wt% n-butanol or ethanol is similar to that in bulk, it increases in more dilute ethanol solutions and in ethanol/water mixtures. rsc.org This highlights the role of monomer-solvent interactions in influencing the reaction rate. rsc.orgrsc.org

In comparison, the kinetic constants for acrylates are generally several orders of magnitude greater than for methacrylates, indicating their higher reactivity. kpi.ua The functionality of the monomer also plays a role, with higher functionality monomers exhibiting lower kinetic constants due to their increased viscosity. kpi.ua

Controlled/Living Radical Polymerization (CLRP) of Tertiary Amine Acrylate Monomers

Controlled/living radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. nih.gov These methods are particularly valuable for synthesizing well-defined polymers with specific properties, such as CO2-responsiveness. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) and N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA)

RAFT polymerization has been successfully employed for the controlled polymerization of tertiary amine-containing acrylamides like N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA) and N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA). nih.govrsc.org This technique allows for the synthesis of polymers with narrow molecular weight distributions and complex architectures, such as block copolymers. nih.govrsc.org

For example, the RAFT polymerization of DMAPMA hydrochloride (DMAPMA·HCl) has been studied in detail. rsc.orgresearchgate.net This process can be used to create well-defined homopolymers and block copolymers with other functional monomers. rsc.org Similarly, RAFT polymerization of DMAPAA has been investigated for the production of CO2-responsive polymers. nih.gov

Optimization of RAFT Polymerization Conditions (e.g., Solvent Systems, Chain Transfer Agent/Initiator Ratios)

The success of RAFT polymerization hinges on the careful optimization of reaction conditions. Key parameters include the choice of solvent, the chain transfer agent (CTA), the initiator, and their relative concentrations. rsc.orgresearchgate.netnih.govrsc.org

For the RAFT polymerization of DMAPMA·HCl, a solvent mixture of water (at an acidic pH) and 2-propanol (in a 2:1 ratio) was found to be optimal. rsc.org The preferred CTA for this system is 4-cyanopentanoic acid dithiobenzoate (CTP), with 4,4′-azobis(4-cyanovaleric acid) (ACVA) as the initiator. rsc.orgresearchgate.net The CTA to initiator ratio is a critical factor that can be adjusted to control the polymerization and minimize side reactions. usm.edu

In the case of surface-initiated RAFT (SI-RAFT) polymerization of DMAPMA, a "free" RAFT agent, 4-cyanopentanoic acid dithiobenzoate (CPAD), and an initiator, 4,4′-azobis-4-cyanopentanoic acid (CPA), have been used to grow polymer brushes from a silicon wafer. researchgate.net The thickness of these polymer brushes can be controlled by varying the reaction time. researchgate.net

For the synthesis of poly(N-[3-(diethylamino)propyl]methacrylamide) via RAFT, toluene (B28343) has been used as the solvent at a temperature of 70°C, with 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid as the CTA and azobisisobutyronitrile as the initiator. nih.gov

Table 1: Optimized RAFT Polymerization Conditions for Aminoalkyl Acrylamides

| Monomer | Solvent System | Chain Transfer Agent (CTA) | Initiator | Temperature (°C) | Reference |

| DMAPMA·HCl | Water (acidic pH) / 2-Propanol (2:1) | 4-Cyanopentanoic acid dithiobenzoate (CTP) | 4,4′-Azobis(4-cyanovaleric acid) (ACVA) | Not Specified | rsc.orgresearchgate.net |

| DMAPMA (SI-RAFT) | Not Specified | 4-Cyanopentanoic acid dithiobenzoate (CPAD) | 4,4′-Azobis-4-cyanopentanoic acid (CPA) | Not Specified | researchgate.net |

| PDEAPMA | Toluene | 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | Azobisisobutyronitrile (AIBN) | 70 | nih.gov |

| DMAPAm | 1,4-dioxane | Not Specified | Not Specified | 70 | nih.gov |

Kinetic Modeling and Upscaling of RAFT Polymerization for CO2-Responsive Polymers

Kinetic modeling is an invaluable tool for understanding, optimizing, and scaling up RAFT polymerization processes. nih.govadvancedsciencenews.comresearchgate.net By simulating the reaction kinetics, researchers can predict polymer properties and optimize synthesis protocols, which is particularly important for the industrial production of functional materials like CO2-responsive polymers. nih.gov

A kinetic model has been developed and validated for the RAFT polymerization of N-[3-(dimethylamino)propyl]-acrylamide (DMAPAm). nih.gov This model was instrumental in optimizing the synthesis of a PDMAPAm homopolymer, which then served as a macro-RAFT agent for the synthesis of a PDMAPAm-b-poly(methyl methacrylate) (PDMAPAm-b-PMMA) diblock copolymer. nih.gov The model helped in achieving the desired molecular weight and a high degree of "livingness" (the ability of polymer chains to continue growing) with maximum monomer conversion in an optimal timeframe. nih.gov This optimized recipe was then successfully used to scale up the synthesis of the CO2-responsive diblock copolymer. nih.gov

Kinetic modeling allows for a detailed analysis of the evolution of monomer conversion and the number-average molecular weight over time for different RAFT agent to initiator ratios. researchgate.net This theoretical understanding, combined with experimental validation, is crucial for the efficient design and large-scale production of polymers with specific functionalities. advancedsciencenews.com

Atom Transfer Radical Polymerization (ATRP) Considerations for Amino Acrylates

Atom Transfer Radical Polymerization (ATRP) stands as a versatile method for creating well-defined polymers. However, the polymerization of amino-functionalized acrylates and their amide analogs, such as N,N-dimethylacrylamide (DMA), presents unique challenges. The primary issue stems from the interaction between the monomer's amino or amide groups and the copper catalyst complex. acs.orgcmu.edu

Attempts to polymerize (meth)acrylamides using common ATRP ligands like linear amines or bipyridines often result in very low monomer conversions, even after extended reaction times at elevated temperatures. acs.org It is hypothesized that the amide groups in the polymer chain may complex with the copper catalyst, forming less active species that hinder the polymerization process. acs.org Furthermore, the amine functionality can act as a ligand for the copper ions, potentially altering the polymerization kinetics. researchgate.netresearchgate.net Another contributing factor to the poor control in the ATRP of (meth)acrylamides can be the loss of bromine end groups during the polymerization via a cyclization reaction. acs.org

To overcome these low conversion rates, more strongly complexing ligands such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me₄Cyclam) have been employed. While the use of Me₄Cyclam can lead to high polymer yields in a short time, the resulting polymerization is often uncontrolled, yielding polymers with broad molecular weight distributions. acs.orgcmu.edu This lack of control is attributed to a slow deactivation rate of the catalytic system. acs.org The stabilization of the radical by the complexation of copper salts to the amide group of the chain ends is believed to retard the deactivation step, leading to a high concentration of radicals and consequently, a high rate of termination reactions. cmu.edu

Polymerization in aqueous media, which is desirable for these water-soluble monomers, introduces further complications. The high equilibrium constant of ATRP in water can lead to an increased concentration of radicals and more terminated chains. nih.gov Additionally, the ATRP catalyst can be unstable in acidic aqueous solutions, and the deactivator complex can dissociate. nih.govresearchgate.net Recent advancements, such as dual catalysis systems using a photoredox catalyst in conjunction with a copper complex, have shown promise in achieving rapid and well-controlled aqueous polymerization of acrylates under biologically relevant conditions. nih.govacs.org

Copolymerization Behavior of this compound Analogs

Radical Copolymerization Reactivity Ratios with Co-monomers (e.g., Methyl Acrylate, Methyl Methacrylate, N-isopropylacrylamide)

The copolymerization behavior of aminoalkyl acrylates and their analogs is quantified by monomer reactivity ratios (r₁ and r₂). These ratios compare the rate constant for a propagating radical adding its own type of monomer (homopolymerization) to the rate constant for it adding the co-monomer (copolymerization).

Detailed studies on the radical copolymerization of N-[(3-Dimethylamino)propyl] acrylamide (B121943) (DMAPAA) and N-[(3-Dimethylamino)propyl] methacrylamide (DMAPMA), which are structural analogs of this compound, have been conducted with methyl acrylate (MA) and methyl methacrylate (MMA). The reactivity ratios, determined using methods like the Kelen-Tudos analysis, provide insight into the resulting copolymer composition. researchgate.nettandfonline.comtandfonline.com For instance, in the copolymerization of MMA (M₁) with DMAPAA (M₂), the r₁ value of 1.68 indicates that the MMA propagating radical preferentially adds another MMA monomer, leading to a copolymer with sequences rich in MMA. tandfonline.com

Data has also been reported for the copolymerization of N-isopropylacrylamide (NIPAm), another important functional monomer. For the NIPAm/DHPMA system, the reactivity ratio for DHPMA (r₁) was found to be 3.09, while for NIPAm (r₂) it was 0.11. mdpi.com This suggests that DHPMA prefers homopolymerization, whereas NIPAm is more likely to copolymerize. mdpi.com

Below is a table summarizing the reactivity ratios for these monomer systems.

Interactive Data Table: Monomer Reactivity Ratios M₁ represents the first monomer listed in the "System" column.

| System (M₁/M₂) | r₁ | r₂ | Solvent | Method | Source(s) |

|---|---|---|---|---|---|

| Methyl Acrylate / DMAPAA | 0.69 | 0.22 | Benzene | Kelen-Tudos | researchgate.net, tandfonline.com |

| Methyl Acrylate / DMAPMA | 0.48 | 0.63 | Benzene | Kelen-Tudos | researchgate.net, tandfonline.com |

| Methyl Methacrylate / DMAPAA | 1.68 | 0.38 | Benzene | Kelen-Tudos | researchgate.net, tandfonline.com |

| Methyl Methacrylate / DMAPMA | 1.36 | 0.31 | Benzene | Kelen-Tudos | tandfonline.com, tandfonline.com |

| DHPMA / N-isopropylacrylamide | 3.09 | 0.11 | N/A | Fineman-Ross | mdpi.com |

Influence of Monomer Structure and Solvent Polarity on Copolymer Composition and Heterogeneity

The final composition and microstructure of copolymers are significantly influenced by both the inherent structure of the monomers and the polarity of the solvent used during polymerization. For tertiary amine methacrylates, studies have shown that using a more polar solvent can increase the incorporation of the amine-functionalized monomer into the resulting copolymer. rsc.org For example, a higher content of 2-(N,N-diethylamino)ethyl methacrylate (DEAEMA) is incorporated in poly(DEAEMA-co-MMA) when a more polar solvent is used. rsc.org

Monomer structure, such as the length of a side-chain, also plays a crucial role. In the copolymerization of tertiary amine methacrylates with PEGylated methacrylates, it was observed that as the PEG side-chain length was extended, the reactivity ratios for the amino monomers decreased. rsc.org

The choice of solvent can dramatically alter monomer reactivity, especially for monomers capable of hydrogen bonding. researchgate.netacs.org While not a direct feature of this compound, the behavior of hydroxyl-bearing monomers like 2-hydroxyethyl methacrylate (HEMA) provides a powerful analogy. The apparent reactivity of HEMA is significantly enhanced in non-polar solvents due to intramolecular hydrogen bonding between the monomer and the growing polymer chain, an effect that is mitigated in polar, protic solvents. researchgate.netacs.org This highlights that monomer-solvent and monomer-polymer interactions can override the intrinsic reactivity of the double bond, affecting copolymer composition. rsc.org The bromo-tert-butyloxycarbonyl (Br-t-BOC) protecting group, which is stable in nonpolar solvents but decomposes in polar environments, is another example of the profound effect solvent polarity can have on functional groups during polymerization. nih.gov

Synthesis of Block and Graft Copolymer Architectures for Tailored Properties

The unique properties of aminoalkyl acrylates make them valuable components in the synthesis of complex polymer architectures like block and graft copolymers. mdpi.com These structures are often designed to self-assemble into nanostructures or to combine distinct properties from different polymer segments. mdpi.commdpi.com

Controlled radical polymerization techniques, especially ATRP, are instrumental in synthesizing these advanced materials. science.gov A common strategy for creating block copolymers is to first synthesize a well-defined polymer block by ATRP, which then serves as a macroinitiator for the polymerization of a second monomer. acs.org For instance, despite the challenges in directly controlling the ATRP of acrylamides, poly(methyl acrylate-b-N,N-dimethylacrylamide) block copolymers have been successfully synthesized using a poly(methyl acrylate) macroinitiator. acs.org

The "grafting to" approach is another powerful method for creating graft copolymers. This involves synthesizing the side chains and the backbone polymer separately, and then attaching them via a highly efficient chemical reaction. mdpi.com For example, a well-defined azide-functionalized poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) chain, synthesized by ATRP, can be "clicked" onto a multifunctional amphiphilic diblock copolymer backbone bearing alkyne groups. mdpi.com This method allows for precise control over the architecture of the final graft copolymer, enabling the creation of materials with tailored properties for applications such as drug and gene delivery. mdpi.com Similarly, block-graft copolymers can be synthesized by combining multiple polymerization techniques, such as ATRP and nitroxide-mediated polymerization (NMP), to build complex macromolecular structures. dntb.gov.ua

Advanced Polymeric Architectures and Stimuli Responsiveness Derived from 3 Dimethylamino Propyl Acrylate and Its Analogs

pH-Responsive Poly(aminoalkyl acrylate)s and Poly(aminoalkyl Methacrylamide)s

The presence of tertiary amine groups in the side chains of polymers derived from 3-(dimethylamino)propyl acrylate (B77674) and its analogs is the cornerstone of their pH-responsive behavior. This functionality allows for precise control over the polymer's solubility, conformation, and swelling characteristics by simple adjustments of the surrounding pH.

Protonation Behavior of Tertiary Amine Groups in Polymeric Systems

The tertiary amine groups within these polymers act as weak bases. In acidic environments (low pH), these amine groups become protonated, acquiring a positive charge. researchgate.net This protonation leads to electrostatic repulsion between the adjacent charged groups along the polymer chain. researchgate.net As a result, the polymer chains, which might be coiled in a neutral or basic state, extend and become more hydrophilic, leading to dissolution in aqueous solutions. Conversely, as the pH increases into the basic range, the tertiary amine groups are deprotonated, losing their charge. This eliminates the electrostatic repulsion, allowing hydrophobic interactions to dominate, which can cause the polymer to collapse and precipitate from the solution.

The transition from a protonated, soluble state to a deprotonated, insoluble state occurs over a specific pH range, which is related to the apparent acid dissociation constant (pKa) of the tertiary amine groups in the polymer. For instance, poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA), a well-studied analog, transitions from a fully protonated to a deprotonated state in a pH window of approximately 4.0 to 8.5. researchgate.net This reversible protonation and deprotonation cycle is the fundamental mechanism driving the pH-responsiveness of these materials.

pH-Dependent Swelling and Volume Phase Transitions in Hydrogels

When these pH-responsive polymers are crosslinked to form hydrogels, their ability to absorb and retain water becomes highly dependent on the pH of the surrounding medium. In acidic conditions, the protonation of the tertiary amine groups leads to strong electrostatic repulsion between the polymer chains. researchgate.netmdpi.com This repulsion drives the influx of water into the hydrogel network, causing it to swell significantly. researchgate.netmdpi.com This swollen state allows for the encapsulation and subsequent release of therapeutic agents.

Conversely, in a basic environment, the deprotonation of the amine groups reduces the electrostatic repulsion, leading to a collapse of the hydrogel network and the expulsion of water. mdpi.com This dramatic change in volume is known as a volume phase transition. The extent and rate of this swelling and deswelling behavior can be precisely controlled by the density of the ionizable groups, the crosslinking density of the hydrogel, and the specific pKa of the polymer. mdpi.com For example, hydrogels based on poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) exhibit a significant volume change in a narrow pH range, with the volume in acidic conditions being 10 to 40 times larger than in the basic pH region. researchgate.net This sharp transition makes them highly effective for targeted drug delivery applications, where a drug can be loaded at one pH and released at another. mdpi.com

| Property | Acidic pH | Basic pH |

| Protonation State | Protonated (Charged) | Deprotonated (Neutral) |

| Dominant Interaction | Electrostatic Repulsion | Hydrophobic Interaction |

| Polymer Conformation | Extended | Collapsed |

| Hydrogel State | Swollen | Collapsed |

Thermoresponsive Polymeric Systems Incorporating Amino Acrylate Units

The incorporation of amino acrylate monomers into polymer chains can also impart temperature sensitivity, often in conjunction with pH-responsiveness. This dual-stimuli sensitivity opens up possibilities for creating highly sophisticated materials that can respond to multiple environmental cues.

Lower Critical Solution Temperature (LCST) Behavior in Poly(N-[3-(dimethylamino)propyl]methacrylamide) (PDMAPMA)

Many polymers containing N-substituted acrylamide (B121943) units, including Poly(N-[3-(dimethylamino)propyl]methacrylamide) (PDMAPMA), exhibit a phenomenon known as Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in water due to favorable hydrogen bonding between the polymer's hydrophilic groups and water molecules. kpi.ua However, as the temperature is raised above the LCST, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become dominant. kpi.ua This leads to a phase separation where the polymer chains collapse and precipitate out of the solution. kpi.ua

The LCST of a polymer can be tuned by altering its chemical composition. For instance, incorporating more hydrophobic comonomers tends to decrease the LCST, while the inclusion of hydrophilic comonomers generally increases it. mdpi.com In the case of PDMAPMA, the tertiary amine groups can be protonated at low pH, increasing the polymer's hydrophilicity and consequently raising its LCST. researchgate.netmdpi.com At higher pH values, the amine groups are deprotonated, making the polymer more hydrophobic and lowering the LCST. nih.gov This pH-dependent LCST behavior is a key feature of PDMAPMA and related polymers.

Design and Characterization of Synergistic pH and Temperature Responsive Hydrogels

By combining monomers that impart pH-sensitivity, like 3-(dimethylamino)propyl acrylate, with monomers known for their thermo-responsiveness, such as N-isopropylacrylamide (NIPAAm), it is possible to create hydrogels that respond synergistically to both stimuli. mdpi.commdpi.commdpi.com These dual-responsive hydrogels exhibit complex phase behaviors that can be precisely controlled.

For example, a hydrogel composed of both PDMAPMA and PNIPAAm units will have its swelling behavior influenced by both the temperature and the pH of the surrounding environment. At low pH, the protonated PDMAPMA units will keep the hydrogel in a swollen state even at temperatures above the LCST of the PNIPAAm component. However, at a higher pH, where the PDMAPMA is deprotonated, the hydrogel will exhibit a sharp, temperature-induced collapse as it is heated above the LCST. This synergistic interplay allows for the creation of "smart" drug delivery systems that can release their payload in response to specific combinations of physiological pH and temperature. mdpi.combohrium.com The precise transition temperatures and pH values can be fine-tuned by adjusting the ratio of the different monomer units within the polymer network. expresspolymlett.com

CO2-Responsive Polymers Derived from N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA) and N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA)

In addition to pH and temperature, certain polymers containing tertiary amine groups, such as those derived from N-[3-(Dimethylamino)propyl]acrylamide (DMAPAA) and N-[3-(Dimethylamino)propyl]methacrylamide (DMAPMA), can also respond to the presence of carbon dioxide (CO2). nih.govnih.gov This responsiveness stems from the reaction of CO2 with water to form carbonic acid, which can then protonate the tertiary amine groups on the polymer. nih.gov

The introduction of CO2 into an aqueous solution of a polymer like PDMAPMA leads to a decrease in the solution's pH due to the formation of carbonic acid. This in-situ pH change causes the protonation of the tertiary amine groups, transforming the polymer from a neutral, hydrophobic state to a charged, hydrophilic state. mdpi.comnih.gov This transition can be observed through changes in the polymer's solubility or the electrical resistance of a polymer film. nih.gov For example, upon exposure to CO2, the resistance of a PDMAPMA film initially decreases as the protonation of amine groups facilitates proton hopping, and then may gradually increase with prolonged exposure. nih.gov

This CO2-induced protonation can be reversed by bubbling an inert gas, such as nitrogen or argon, through the solution or by gentle heating, which removes the CO2 and raises the pH, returning the polymer to its original, deprotonated state. mdpi.comnih.gov This reversible "switching" behavior makes these polymers attractive for applications such as CO2 sensors and switchable surfactants or flocculants. mdpi.comresearchgate.net For instance, latex particles stabilized by a CO2-switchable comonomer like DMAPMAm can be destabilized by removing CO2 and then easily redispersed by reintroducing CO2. researchgate.net

| Stimulus | Mechanism | Polymer Response |

| pH (Acidic) | Protonation of tertiary amine groups. | Increased hydrophilicity, chain extension, swelling. |

| pH (Basic) | Deprotonation of tertiary amine groups. | Increased hydrophobicity, chain collapse, deswelling. |

| Temperature (Above LCST) | Weakening of hydrogen bonds, dominance of hydrophobic interactions. | Phase separation, polymer collapse. |

| Carbon Dioxide (CO2) | Formation of carbonic acid, leading to in-situ protonation of tertiary amine groups. | Transition from unprotonated to protonated state, change in solubility/conductivity. |

Mechanism of CO2-Induced Responsiveness and Proton-Hopping

The carbon dioxide (CO2)-responsiveness of polymers containing this compound and its methacrylamide (B166291) analog, N-[3-(dimethylamino)propyl]methacrylamide (DMAPMAm), is rooted in the reversible protonation of the tertiary amine groups present in the polymer side chains. nih.govnih.govresearchgate.net This process is contingent on the presence of water. When exposed to CO2, the gas dissolves in water to form carbonic acid (H2CO3), a weak acid. nih.gov The carbonic acid then donates a proton to the tertiary amine group (R3N) of the polymer, converting it into a protonated, hydrophilic ammonium (B1175870) bicarbonate salt (R3NH+HCO3−). nih.gov This transformation from a neutral, often hydrophobic state to a charged, hydrophilic state underpins the macroscopic changes observed in the polymer, such as alterations in solubility or conformation. nih.gov The reaction can be reversed by removing the CO2, for instance, by purging with an inert gas like nitrogen or by gentle heating, which shifts the equilibrium back and deprotonates the amine groups. nih.govresearchgate.net

Polymers like poly(N-[3-(dimethylamino)propyl]methacrylamide) (pDMAPMAm) are noted for their hydrolytic stability due to the amide linkages, which are more resistant to hydrolysis compared to the ester groups found in analogs like poly(N,N-dimethylaminoethyl methacrylate) (pDMAEMA). researchgate.net Furthermore, pDMAPMAm exhibits a higher pKaH value (8.8) compared to pDMAEMA (7.0–7.5), indicating a greater extent of protonation when it interacts with CO2. nih.gov

Electrical Response of Poly(N-[3-(dimethylamino)propyl]methacrylamide) to CO2 for Sensor Applications

The electrical properties of poly(N-[3-(dimethylamino)propyl]methacrylamide) (pDMAPMAm) change significantly upon exposure to carbon dioxide, a characteristic that is being harnessed for the development of chemiresistive CO2 sensors. nih.govnih.govacs.org These sensors operate on the principle that the polymer's electrical resistance changes in response to varying CO2 concentrations. nih.gov The sensing mechanism is based on the protonation of the polymer's tertiary amine groups in the presence of CO2 and humidity, which alters the electrical conductivity of the pDMAPMAm film. nih.govresearchgate.net

Research has demonstrated that when pDMAPMAm films, printed between electrodes, are exposed to CO2, they exhibit a distinct, two-region electrical response over time. nih.govnih.gov Upon initial and continuous exposure to CO2, the electrical resistance of the polymer first decreases, reaching a minimum value. nih.govnih.govresearchgate.net This is attributed to the initial protonation of the amine groups, which increases the number of charge carriers and facilitates proton-hopping. nih.govnih.gov As the exposure continues and the concentration of CO2 increases, the resistance then begins to gradually increase. nih.govnih.govresearchgate.net This subsequent rise in resistance is thought to be caused by a reduction in the number of free amine sites, which limits the proton-hopping mechanism, and potentially by other factors related to the high degree of protonation. nih.govnih.gov This non-linear response is a critical finding for the design of sensors intended for consistent use over long periods. nih.govacs.orgacs.org

In a study involving a copolymer of N-[3-(dimethylamino)propyl]-methacrylamide and 2-N-morpholinoethyl methacrylate (B99206), the resulting sensor showed a notable decrease in its direct current resistance upon exposure to a wide range of CO2 concentrations (1–100%) at room temperature. desktopmetal.com This demonstrates the potential for creating sensitive CO2 detectors for applications such as air quality monitoring and smart food packaging. nih.govdesktopmetal.com The reversibility of the process, allowing for CO2 desorption by purging with an inert gas, is a key feature for reusable sensor applications. nih.gov

The table below summarizes the electrical response characteristics of a pDMAPMAm-based copolymer sensor.

| Parameter | Value | Reference |

| CO2 Concentration Range | 1–100% | desktopmetal.com |

| Response Time | 6 minutes | desktopmetal.com |

| Recovery Time | 14 minutes | desktopmetal.com |

| Selectivity | Favorable against methanol, ethanol (B145695), toluene (B28343), and acetone | desktopmetal.com |

Functional Polymers and Composites for Biomedical Applications

Poly(aminoalkyl acrylate)-Based Hydrogels for Biomedical Applications

Hydrogels derived from poly(aminoalkyl acrylate)s, particularly those incorporating 3-(dimethylamino)propyl acrylate (B77674) (DMAPMA), have garnered significant attention in the biomedical field due to their versatile and tunable properties. These polymers form three-dimensional, water-swollen networks that can be engineered to respond to specific physiological cues, making them ideal candidates for a range of applications, from tissue engineering to drug delivery.

Self-Healing Hydrogels from Quaternized N-[3-(dimethylamino)propyl]methacrylamide Copolymers

Self-healing hydrogels represent a class of "smart" materials capable of autonomously repairing damage. This property is particularly desirable in biomedical applications where mechanical integrity is crucial. One approach to fabricating such materials involves the use of quaternized N-[3-(dimethylamino)propyl]methacrylamide (QDMAPMA) copolymers.

In a notable study, copolymers of DMAPMA and diacetone acrylamide (B121943) (DAA) were synthesized via Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. nih.gov The tertiary amine groups of the DMAPMA units were subsequently quaternized to introduce permanent positive charges, which can impart antimicrobial properties. nih.gov These quaternized copolymers, P(DMAPMA-stat-DAA), were then crosslinked with a polyethylene oxide (PEO) diacylhydrazide. nih.gov The resulting hydrogel's self-healing ability stems from the dynamic and reversible nature of the acylhydrazone bonds formed between the ketone groups of DAA and the hydrazide groups of the crosslinker. nih.govdntb.gov.ua These bonds can break and reform, allowing the hydrogel to mend itself after being cut.

The mechanical and self-healing properties of these hydrogels were thoroughly investigated. It was observed that these hydrogels could form under neutral conditions. nih.govresearchgate.net Furthermore, the incorporation of quaternary ammonium (B1175870) groups endowed the hydrogel with antimicrobial properties, a significant advantage for biomedical applications where preventing infection is paramount. nih.gov

Synthesis and Characterization of Poly(acrylic acid-co-N-[3-(dimethylamino)propyl]-methacrylamide) Hydrogel Membranes

Copolymerizing N-[3-(dimethylamino)propyl]-methacrylamide (DMAPMA) with acrylic acid (AAc) allows for the creation of hydrogel membranes with tunable properties. A series of hydrogel membranes with varying compositions of AAc and DMAPMA were prepared through aqueous copolymerization without the need for a chemical crosslinker. researchgate.net

The chemical structure of these poly(AAc-co-DMAPMA) (PADMA) membranes was confirmed using Fourier transform infrared spectroscopy (FTIR). researchgate.net Swelling experiments conducted in a simulated body fluid (SBF) at 37°C revealed that the degree of swelling, dimensional stability, and pore size of the membranes were dependent on their composition. researchgate.net Optical microscopy showed that the pore size varied with the membrane's chemical makeup. researchgate.net

Morphological analysis by scanning electron microscopy (SEM) indicated that the membranes were composed of densely packed nanogels approximately 200 nm in size. researchgate.net After swelling in SBF, a macroporous network structure of interconnected nanogels was observed. researchgate.net In vitro blood compatibility tests, including hemolysis and thrombogenicity assays, demonstrated that the PADMA membranes were highly hemocompatible, with hemolysis values below 2%. researchgate.net

Fabrication and Evaluation of Green Synthesized Silver Nanoparticle Composites within Hydrogels

The incorporation of nanoparticles into hydrogel matrices can yield composite materials with enhanced functionalities. Silver nanoparticles (AgNPs) are well-known for their potent antimicrobial properties. "Green synthesis" methods, which utilize environmentally friendly reducing and capping agents, are increasingly being employed for their production. nih.govsrce.hr

One-pot green synthetic methods have been developed to prepare AgNP-hydrogel composites. uniroma1.it In some approaches, plant extracts or other biological materials are used as both reducing and capping agents for the silver ions. nih.govsrce.hrijpsonline.com For instance, the aromatic moieties of peptide building blocks within a hydrogel can act as reducing agents for silver salts upon exposure to sunlight, eliminating the need for toxic reducing agents. uniroma1.it

These green-synthesized AgNPs can be incorporated into hydrogels to create nanocomposites with significant antibacterial activity. uniroma1.itmdpi.com The resulting materials are often stable and can exhibit improved mechanical properties compared to the native hydrogel. uniroma1.it The characterization of these composites typically involves techniques such as UV-Vis spectroscopy, scanning electron microscopy (SEM), and transmission electron microscopy (TEM) to confirm the presence and morphology of the AgNPs within the hydrogel network. nih.gov

Modulation of Mechanical Properties in Hydrogels through Synthesis Conditions and Additives (e.g., CTAB)

The mechanical properties of hydrogels are critical for their intended biomedical applications and can be tailored by adjusting synthesis conditions and incorporating additives. nih.govnih.govmdpi.com Factors such as the concentration of monomers, the type and concentration of the crosslinking agent, and the polymerization method all play a significant role in determining the final mechanical strength and elasticity of the hydrogel. nih.govmdpi.com

For example, in poly(acrylamide-co-acrylic acid) hydrogels, the elastic modulus and the linear viscoelastic region were found to increase with a higher concentration of acrylic acid. The use of different crosslinking agents can also significantly impact the hydrogel's properties. nih.gov

Additives, such as surfactants, can also be used to modulate mechanical properties. Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant that can interact with polymer chains and influence the network structure of the hydrogel. These interactions can lead to changes in the hydrogel's swelling behavior and mechanical resilience. The specific effects of such additives are highly dependent on the chemical nature of the hydrogel and the concentration of the additive used.

Drug Delivery Systems Utilizing Aminoalkyl Acrylate-Derived Polymers

Polymers derived from aminoalkyl acrylates, including DMAPMA, are highly valuable in the design of sophisticated drug delivery systems. nih.govnih.gov Their unique chemical structures, often featuring pH-sensitive tertiary amine groups, allow for the development of "smart" carriers that can release therapeutic agents in a controlled and targeted manner. nih.govnih.gov

Controlled and Targeted Drug Release Mechanisms (e.g., pH-responsive release, Fickian and Anomalous Diffusion)

A key feature of drug delivery systems based on aminoalkyl acrylate polymers is their ability to respond to changes in environmental pH. nih.govrsc.org Cationic polymers containing amino groups exhibit higher water solubility at acidic pH levels. nih.gov This property is exploited to design systems that can control drug release in different parts of the body, such as the stomach (acidic) versus the oral cavity (more neutral). nih.gov For example, hydrogels made from quaternized P(DMAPMA-stat-DAA) have demonstrated a pH-sensitive release profile for the chemotherapy drug doxorubicin (B1662922) hydrochloride (DOX·HCl). nih.gov

The release of a drug from a hydrogel matrix is a complex process governed by various mechanisms, including diffusion and swelling of the polymer network. The kinetics of drug release can often be described by mathematical models. Fickian diffusion occurs when the rate of drug diffusion is significantly slower than the rate of polymer chain relaxation. nih.gov In contrast, anomalous (non-Fickian) diffusion is observed when the diffusion and polymer relaxation rates are comparable. nih.govtaylorfrancis.com

The drug release mechanism from pH-sensitive hydrogels is often non-Fickian and depends on factors such as the pH and ionic strength of the surrounding medium. taylorfrancis.com For instance, in certain systems, the lowest release rates are observed from nonionized polymer networks, highlighting the direct link between the ionization state of the polymer, its swelling behavior, and the subsequent release of the entrapped drug. taylorfrancis.com

Interactive Data Table: Properties of P(AAc-co-DMAPMA) Hydrogel Membranes

| Property | Observation | Reference |

|---|---|---|

| Synthesis | Aqueous copolymerization without a chemical crosslinker. | researchgate.net |

| Structure | Confirmed by Fourier Transform Infrared (FTIR) spectroscopy. | researchgate.net |

| Morphology | Composed of closely packed nanogels (~200 nm). | researchgate.net |

| Swelling | Dependent on membrane composition in simulated body fluid (SBF). | researchgate.net |

| Pore Size | Varies with membrane composition. | researchgate.net |

| Hemocompatibility | High, with hemolysis values <2%. | researchgate.net |

Interactive Data Table: Drug Release Mechanisms from Hydrogels

| Mechanism | Description | Key Factors | Reference |

|---|---|---|---|

| pH-Responsive Release | Drug release is triggered by changes in the pH of the surrounding environment, often due to the ionization of functional groups on the polymer. | pH, pKa of polymer functional groups. | nih.govrsc.org |

| Fickian Diffusion | The rate of drug diffusion is much slower than the rate of polymer chain relaxation. The release is primarily driven by the concentration gradient. | Polymer relaxation time >> Solvent diffusion time. | nih.gov |

| Anomalous (Non-Fickian) Diffusion | The rate of drug diffusion is comparable to the rate of polymer chain relaxation. The release is influenced by both diffusion and swelling. | Polymer relaxation time ≈ Solvent diffusion time. | nih.govtaylorfrancis.com |

Formulation of Hydrogels and Micelles for Drug Encapsulation and Controlled Release

The unique properties of PDMAPA have been harnessed to create sophisticated drug delivery systems, including hydrogels and micelles. These structures serve as carriers that can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to specific sites within the body.

Hydrogels are three-dimensional networks of polymers that can absorb and retain large amounts of water. tandfonline.com PDMAPA-based hydrogels are designed to be "smart" materials, meaning they can undergo changes in their physical properties in response to external stimuli. nih.gov This responsiveness is key to their function in controlled drug release. For instance, the swelling and shrinking of these hydrogels can be triggered by changes in pH or temperature, allowing for the on-demand release of an encapsulated drug. tandfonline.comnih.gov

Micelles, on the other hand, are self-assembling nanostructures formed by amphiphilic block copolymers. uc.pt In an aqueous environment, these copolymers arrange themselves into a core-shell structure. The hydrophobic core is capable of encapsulating poorly water-soluble drugs, while the hydrophilic shell provides stability and biocompatibility. uc.ptnih.gov PDMAPA can be incorporated into these copolymers to impart stimuli-responsive properties, enabling the targeted release of the drug cargo in response to specific physiological cues.

The formulation of these drug delivery systems involves several methods. Hydrogels can be prepared through various polymerization techniques, while micelles are typically formed through the self-assembly of copolymers in a solution. researchgate.net The choice of method and the specific composition of the polymer can be tailored to achieve desired characteristics such as drug loading capacity, release kinetics, and responsiveness to stimuli. nih.gov

Interactive Data Table: PDMAPA-Based Drug Delivery Systems

| Delivery System | Formulation Principle | Mechanism of Drug Release | Key Advantages |

| Hydrogels | 3D polymer network with high water content | Swelling/shrinking in response to stimuli (e.g., pH, temperature) | High drug loading capacity, biocompatibility, tunable release profiles |

| Micelles | Self-assembly of amphiphilic block copolymers into core-shell structures | Destabilization of the micelle structure triggered by stimuli | Encapsulation of hydrophobic drugs, improved stability, targeted delivery |

Case Studies in Gastrointestinal Therapies and Enhanced Bioavailability

The oral administration of drugs is often challenged by the harsh environment of the gastrointestinal (GI) tract and the poor solubility of many therapeutic compounds. semanticscholar.org PDMAPA-based hydrogels have shown significant promise in overcoming these obstacles. Their pH-responsive nature makes them particularly well-suited for GI applications.

For example, hydrogels can be designed to remain stable in the acidic environment of the stomach, thus protecting the encapsulated drug from degradation. Upon reaching the more neutral or alkaline pH of the intestines, the hydrogel can swell and release the drug in a controlled manner. This targeted release not only enhances the drug's efficacy but also minimizes potential side effects.

Furthermore, the mucoadhesive properties of certain polymers can be utilized to prolong the residence time of the drug delivery system in the GI tract, leading to improved absorption and bioavailability. nih.gov While specific case studies focusing solely on PDMAPA in gastrointestinal therapies are not extensively detailed in the provided search results, the principles of pH-responsive and mucoadhesive polymers are well-established in this field.

Gene Delivery Vectors Based on Cationic Poly(aminoalkyl methacrylamide)s

Note: The user's outline specifies poly(aminoalkyl methacrylamide)s, but the core subject is 3-(Dimethylamino)propyl acrylate. The following sections will address the application of poly(this compound) (PDMAPA) in gene delivery, as it is a cationic polymer with relevant properties.

Cationic polymers like PDMAPA are at the forefront of research into non-viral gene delivery vectors. These synthetic carriers offer a potentially safer alternative to viral vectors, which can be associated with immunogenicity and other risks. The primary role of these polymers is to condense and protect genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), and facilitate its entry into target cells.

Electrostatic Interactions with Nucleic Acids (pDNA, siRNA) and Polyplex Formation

The fundamental principle behind the use of cationic polymers in gene delivery is their ability to form complexes with negatively charged nucleic acids through electrostatic interactions. The amine groups in PDMAPA are protonated at physiological pH, resulting in a positive charge. This positive charge allows the polymer to bind to the negatively charged phosphate (B84403) backbone of DNA or siRNA.

This interaction leads to the condensation of the nucleic acid into compact, nanoparticle-sized structures known as polyplexes. The formation of polyplexes is a critical step, as it protects the genetic material from degradation by nucleases in the bloodstream and extracellular matrix. The size and surface charge of these polyplexes are crucial factors that influence their stability and interaction with cells.

Factors Influencing Transfection Efficiency (e.g., Molecular Weight, Charge Density, N/P Ratio)

The success of gene delivery, or transfection, depends on a variety of factors related to the properties of the cationic polymer and the resulting polyplexes.

Molecular Weight: The molecular weight of the PDMAPA polymer plays a significant role in both the condensation of nucleic acids and the stability of the polyplexes. Higher molecular weight polymers are generally more effective at condensing DNA, but they can also be more cytotoxic.

Charge Density: The density of positive charges on the polymer chain affects its ability to bind to nucleic acids. A higher charge density can lead to stronger binding and more compact polyplexes.

N/P Ratio: The N/P ratio refers to the ratio of the number of nitrogen atoms in the cationic polymer to the number of phosphate groups in the nucleic acid. This ratio is a key parameter in the formulation of polyplexes. A higher N/P ratio generally results in a net positive surface charge on the polyplex, which is believed to facilitate interaction with the negatively charged cell membrane.

Optimizing these factors is essential for achieving high transfection efficiency while minimizing cytotoxicity.

Interactive Data Table: Factors Affecting Transfection Efficiency

| Factor | Influence on Polyplex Formation | Impact on Transfection Efficiency |

| Molecular Weight | Affects condensation and stability | Higher MW can improve efficiency but may increase cytotoxicity |

| Charge Density | Determines binding strength to nucleic acids | Higher density can lead to more stable polyplexes |

| N/P Ratio | Influences surface charge and compaction | Higher ratio can enhance cellular uptake but may be toxic |

Optimization of Cellular Uptake and Endosomal Escape via the Proton Sponge Effect

For successful gene delivery, polyplexes must not only enter the target cell but also escape from the endosome, a membrane-bound vesicle that engulfs extracellular material. Many cationic polymers, including PDMAPA, are thought to facilitate endosomal escape through a mechanism known as the "proton sponge effect."

The amine groups in PDMAPA can buffer the endosome, which normally becomes more acidic as it matures. This buffering action leads to an influx of protons and chloride ions into the endosome, causing it to swell and eventually rupture. This rupture releases the polyplex into the cytoplasm, where the nucleic acid can then be transported to the nucleus (for pDNA) or engage with the cellular machinery (for siRNA).

Development of Glycopolymers for Enhanced Gene Delivery and Reduced Cytotoxicity

To improve the targeting and safety of cationic polymer-based gene delivery systems, researchers have explored the development of glycopolymers. This involves modifying the PDMAPA backbone with carbohydrate moieties.

The addition of sugars can serve several purposes. Firstly, it can shield the positive charge of the polymer, which can reduce its cytotoxicity and non-specific interactions with blood components. Secondly, specific carbohydrate ligands can be used to target the polyplexes to particular cell types that express corresponding receptors on their surface. This targeted delivery can enhance the efficiency of gene transfer to the desired cells while minimizing off-target effects.

Charge-Shifting Polycations for DNA Delivery (e.g., N,N-(dimethylamino)ethyl acrylate (DMAEA) based systems)

Synthetic polycations are extensively investigated as non-viral vectors for gene delivery due to their ability to condense negatively charged DNA into nanoparticles (polyplexes) that can be taken up by cells nih.govacs.orgmdpi.com. A significant challenge with traditional polycations is that their high positive charge density, while necessary for DNA binding, can lead to cytotoxicity nih.govnih.gov. Charge-shifting polycations have emerged as an innovative solution to this problem acs.org. These polymers possess a high initial cationic charge to efficiently bind DNA but are designed to degrade or "shift" to a lower charge or even an anionic state in the intracellular environment. This charge shift facilitates the release of the DNA payload inside the cell and improves biocompatibility nih.govacs.org. A well-studied example is the use of polymers based on N,N-(dimethylamino)ethyl acrylate (DMAEA), a close structural analog of this compound nih.govnih.gov.

The charge-shifting property of poly(N,N-(dimethylamino)ethyl acrylate) (PDMAEA) and similar poly(aminoalkyl acrylates) is driven by the hydrolysis of the ester linkage in the polymer's side chains acs.org. This chemical reaction breaks the bond connecting the cationic dimethylaminoethyl group to the polymer backbone. The result is the formation of an anionic carboxylate group on the polymer chain and the release of a small, non-toxic molecule (dimethylaminoethanol) nih.govresearchgate.net. This conversion from a cationic side group to a fixed anionic charge on the backbone fundamentally alters the polymer's net charge, causing it to repel the DNA and release it within the cell nih.govacs.org.

The rate of this hydrolysis is highly dependent on pH acs.org. A detailed mechanistic study of PDMAEA revealed that the hydrolysis half-life can range from years at acidic pH to mere minutes at highly alkaline pH acs.org. At a physiologically relevant pH of 7, the hydrolysis exhibits a distinct plateau, slowing down significantly after about 50-60% of the ester groups have been cleaved. This plateau is attributed to the electrostatic repulsion between the newly formed anionic carboxylate groups and the incoming hydroxide ions needed for the reaction to proceed acs.org. This pH-dependent behavior is critical for the polymer's function as a gene delivery vector, as it remains relatively stable during formulation and transit but can degrade upon reaching the specific pH environments within a cell acs.org.

This table summarizes the general findings on the pH-dependent hydrolysis rates for poly(N,N-(dimethylamino)ethyl acrylate) acs.org.

Another critical design factor is the structure of the hydrolyzable side chain itself. Studies comparing the methacrylate (B99206) analogs of DMAEA and this compound have shown that the length of the alkyl spacer between the amine and the ester group affects hydrolytic stability acs.org. Specifically, the propyl group in poly(3-(dimethylamino)propyl methacrylate) (pDMAPMA) provides more stability against hydrolysis compared to the ethyl group in poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA) acs.org. This suggests that polymers made from this compound would hydrolyze more slowly than those made from its ethyl acrylate counterpart, offering a way to tune the degradation profile for specific applications.

This tunable degradation directly leads to improved cytocompatibility. The charge-shifting process reduces the polymer's cationic charge density after it has performed its function of cellular uptake, mitigating the toxicity associated with prolonged exposure to highly cationic materials nih.gov. Studies have shown that cells exposed to charge-shifting PAD copolymers exhibit significantly higher viability compared to cells treated with non-degradable polycations like polyethyleneimine (PEI), while still maintaining high efficiency of cellular uptake nih.govnih.gov.

Data illustrates how copolymer composition affects the rate of charge shifting due to hydrolysis of DMAEA units acs.org.

Environmental and Industrial Applications of Polymers from 3 Dimethylamino Propyl Acrylate Analogs

Flocculants for Water Treatment and Microalgae Harvesting

Polymers based on 3-(Dimethylamino)propyl acrylate (B77674) (DMAPAA) and its methacrylate (B99206) counterpart, 3-(dimethylamino)propyl methacrylamide (B166291) (DMAPMA), are effective cationic flocculants. Their positively charged amine groups can neutralize the negatively charged surfaces of suspended particles in water, leading to agglomeration and sedimentation. This makes them valuable for both water clarification and the harvesting of microalgae, a promising source for biofuels and other bioproducts.

Synthesis of Non-Toxic Synthetic Flocculants

The synthesis of flocculants from these monomers can be achieved through various polymerization techniques, including conventional free radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization. RAFT polymerization offers greater control over the polymer's molecular weight and architecture, which can influence its flocculation efficiency. kuleuven.be For instance, copolymers of DMAPMA with other monomers like N,N-dimethyl-acrylamide (DMAA) have been synthesized via radical polymerization to create effective flocculants for treating industrial wastewater. researchgate.net The resulting polymers are often designed to be less toxic and more environmentally friendly alternatives to traditional flocculants like polyacrylamide. kuleuven.be

Mechanisms of Flocculation and Coagulation

The primary mechanisms by which these cationic polymers induce flocculation are charge neutralization and bridging. kuleuven.bemdpi.com

Charge Neutralization: The positively charged amine groups on the polymer backbone neutralize the negative surface charges of suspended particles, such as microalgae or clay. This reduces the electrostatic repulsion between particles, allowing them to aggregate. kuleuven.bemdpi.com

Bridging: The long polymer chains can adsorb onto multiple particles simultaneously, creating "bridges" that link them together into larger, settleable flocs. mdpi.com

The effectiveness of these mechanisms is influenced by factors such as the polymer's molecular weight, charge density, and the pH of the medium. For example, adjusting the pH to around 6 ensures the protonation of the tertiary amine groups, enhancing their cationic nature and flocculation performance. kuleuven.be

| Flocculant | Target | Efficiency | Mechanism | Reference |

| Poly(DMAEMA) | Chlorella vulgaris | High | Charge Neutralization | kuleuven.be |

| TMAPMACh-DMAA copolymer | Bentonite suspension | High | Sedimentation | researchgate.net |

| Polyamine polymer | Scenedesmus sp. | >90% | Not specified | mdpi.com |

Chemicals for Paper Making

Polymers derived from DMAPAA and its analogs are utilized in the papermaking industry. kjchemicals.co.jp They can function as retention aids and drainage aids. As retention aids, these cationic polymers help to bind fine particles, fillers, and fibers together in the paper sheet, improving material efficiency and paper quality. vtt.fi Their positive charge interacts with the negatively charged cellulose (B213188) fibers and fillers like calcium carbonate. vtt.fi This leads to better retention of these components in the paper web during the dewatering process. As drainage aids, they accelerate the removal of water from the pulp slurry on the paper machine's wire section. vtt.fi

Coating Materials and Paints

The amine functionality of 3-(Dimethylamino)propyl acrylate and its derivatives makes them useful components in the formulation of coating materials and paints. kjchemicals.co.jpspecialchem.com These polymers can improve adhesion, act as dispersants for pigments, and enhance other properties of the final coating. kjchemicals.co.jpgoogle.com For example, aqueous emulsion polymers containing these monomers can be used as dispersing agents for organic or inorganic pigments in water-based decorative paints and coatings. google.com

Electrodeposition Paints

In the realm of industrial coatings, polymers from DMAPAA find application in electrodeposition paints, also known as e-coats. kjchemicals.co.jp Electrodeposition is a process where a charged paint particle is deposited onto a conductive substrate from a water-based paint bath using an electric field. The cationic nature of polymers derived from DMAPAA makes them suitable for cathodic electrodeposition, where the part to be coated is the cathode. This method provides excellent corrosion resistance and uniform coating thickness, even on complex shapes.

Membrane Technologies

Polymers based on DMAPMA have been explored for their potential in membrane technologies. mdpi.com The stimuli-responsive nature of these polymers, particularly their pH- and CO2-sensitivity, makes them attractive for creating "smart" membranes. mdpi.com For instance, copolymers of DMAPMA can self-assemble into nanostructures, and their properties can be tuned by changes in pH or exposure to carbon dioxide. mdpi.com This opens up possibilities for applications such as CO2-responsive membranes for gas separation or controlled release systems.

Applications in Additive Manufacturing (3D Printing)

The integration of polymers derived from this compound and its analogs into the field of additive manufacturing, or 3D printing, is an emerging area of research. These polymers, often in the form of photocurable resins, are being explored for their potential to create complex, functional 3D structures. Their unique chemical properties, particularly the presence of the tertiary amine group, make them suitable for a variety of specialized printing applications.

In 3D printing, especially in techniques like stereolithography (SLA) and digital light processing (DLP), a liquid resin is selectively cured layer-by-layer using a light source to build up a three-dimensional object. The formulation of these resins is critical to the success of the printing process and the properties of the final product. Acrylate-based photocurable resins are widely used in these processes. mdpi.comnih.gov The incorporation of functional monomers, such as analogs of this compound, can impart specific functionalities to the printed objects.

Formulation of Inks for 3D Printing (e.g., Iron Oxide Nanoparticle Formulations)

A significant application of these specialized polymers is in the formulation of functional inks for 3D printing, particularly those containing inorganic nanoparticles like iron oxide (Fe₃O₄). These magnetic inks are of interest for manufacturing components for radio-frequency electronics and other tunable devices. researchgate.net The challenge in formulating such inks lies in achieving a stable dispersion of the nanoparticles within the photocurable resin, which is essential for printability and the uniform properties of the final printed part.

Research has shown that copolymers derived from analogs of this compound can act as effective dispersants for iron oxide nanoparticles in 3D printing inks. For instance, a poly(ethylene glycol)-grafted copolymer of N-[3-(dimethylamino)propyl]methacrylamide and acrylic acid has been successfully used to stabilize iron oxide particles in a suspension for direct-ink-write 3D printing. acs.org The presence of the dimethylamino group is crucial for this function.

Table 1: Example Formulation of a UV-Curable Inkjet Ink Containing Iron Oxide Nanoparticles

| Component | Function | Weight Percentage (wt%) |

| UV Curable Dielectric Ink (e.g., EMD6415) | Matrix Liquid | Not specified |

| Iron Oxide (Fe₃O₄) Nanoparticles | Active Functional Material | 5 - 20% |

| Ethylene Glycol Dimethacrylate (EGD) | Diluent (to reduce viscosity) | 2% |

| Surfactant | Dispersant | 3% |

Source: Adapted from a study on 3D inkjet-printed UV-curable inks. core.ac.uk

In this type of formulation, the acrylate or methacrylate monomers form the polymer matrix upon curing. The diluent helps to adjust the viscosity to a range suitable for the specific 3D printing technology, such as inkjet printing. core.ac.uk The surfactant or dispersant, a role that could be filled by a polymer of a this compound analog, prevents the agglomeration of the iron oxide nanoparticles, ensuring a homogeneous ink. acs.orgcore.ac.uk The ability to create stable, printable inks with high nanoparticle loading is key to fabricating 3D structures with desired magnetic or electronic properties. researchgate.netresearchgate.net

Advanced Characterization Techniques for Aminoalkyl Meth Acrylate Polymers

Spectroscopic Analysis

Spectroscopic techniques are instrumental in providing detailed information about the chemical composition and bonding within these polymers.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a polymer, confirming its successful synthesis and providing insights into its chemical structure. The analysis of poly(3-(Dimethylamino)propyl acrylate) (PDMAPA) via FTIR reveals characteristic absorption bands that correspond to the specific vibrational modes of its constituent chemical bonds.

Key vibrational bands observed in the FTIR spectrum of PDMAPA are indicative of its structure. A strong absorption band appearing around 1725 cm⁻¹ is attributed to the C=O stretching vibration of the ester carbonyl group, a hallmark of acrylate (B77674) polymers. spectroscopyonline.com The presence of the tertiary amine group, a defining feature of PDMAPA, is confirmed by the C-N stretching vibrations. Additionally, the C-H stretching vibrations of the methyl and methylene (B1212753) groups in the polymer backbone and side chain appear in the 2943-2864 cm⁻¹ range. nih.gov The C-O stretching vibrations of the ester group are also visible. spectroscopyonline.com